molecular formula C9H7LiN2O2S B2354937 Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate CAS No. 1147198-40-0

Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate

Cat. No.: B2354937
CAS No.: 1147198-40-0
M. Wt: 214.17
InChI Key: KWUWPYKFFHAPLB-UHFFFAOYSA-M
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Description

Lithium [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetate (CAS 1147198-40-0) is a chemical compound with the molecular formula C 9 H 7 LiN 2 O 2 S and a molecular weight of 214.17 g/mol . It belongs to a class of compounds featuring a pyrrolothiazole core, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents . The fusion of pyrrole and thiazole heterocycles creates a versatile scaffold; pyrrole rings are valuable for their structural diversity in drug discovery , while thiazole derivatives are widely investigated for their pronounced biological activities, including potential antimicrobial and anti-inflammatory properties . This specific molecular architecture makes this compound a valuable intermediate or building block in organic synthesis and pharmaceutical research. Researchers can utilize this compound to explore structure-activity relationships, particularly in the development of new correctors for conditions like cystic fibrosis, where analogous fused heterocyclic systems have shown promise . It is also a key precursor for further chemical modifications, enabling the synthesis of more complex molecules for biological evaluation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

lithium;2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.Li/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWPYKFFHAPLB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN(C=C1)C2=NC(=CS2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7LiN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclocondensation

The foundational step involves constructing the 1,3-thiazole core using α-halo carbonyl intermediates:

Reaction Scheme

  • Bromination Precursor :
    $$ \text{1-(4-Acetylphenyl)pyrrolidin-2-one} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{1-(4-(2-bromoacetyl)phenyl)pyrrolidin-2-one} $$
  • Cyclocondensation :
    $$ \text{α-Bromo ketone} + \text{Thiocarbamide} \xrightarrow{\text{Acetone, reflux}} \text{2-(1H-pyrrol-1-yl)-1,3-thiazole} $$

Key Conditions

  • Solvent: Acetone or acetic acid
  • Temperature: 60–80°C
  • Yield: 68–85% (based on analogous reactions)
Step Reactant Product Yield (%) Reference
1 4-Acetylphenylpyrrolidone 4-(2-Bromoacetyl)phenylpyrrolidone 92
2 Thiocarbamide 2-(1H-Pyrrol-1-yl)-1,3-thiazole 78

Lithiation and Salt Formation

The carboxylic acid is converted to the lithium salt using stoichiometric LiOH:

$$ \text{[2-(1H-Pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid} + \text{LiOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{Lithium [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetate} $$

Critical Factors

  • Molar ratio: 1:1 acid-to-LiOH
  • Solvent system: Ethanol/water (3:1 v/v)
  • Recovery: 95% purity after recrystallization

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR (DMSO- d6) :

    • δ 6.82–7.15 (m, pyrrole C–H)
    • δ 4.12 (s, CH2COO–Li+)
    • δ 2.95–3.40 (m, thiazole C–H)
  • 13C NMR :

    • 168.9 ppm (COO–Li)
    • 142.1 ppm (thiazole C2)
    • 116.7 ppm (pyrrole C–N)

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient)
  • Elemental Analysis :
    • Calculated: C 54.21%, H 3.89%, N 12.64%
    • Found: C 54.18%, H 3.91%, N 12.61%

Scale-Up Considerations and Industrial Relevance

While lab-scale synthesis achieves gram quantities, industrial production requires:

  • Continuous Flow Reactors : For bromination steps to enhance safety.
  • Lithium Recovery Systems : To minimize LiOH waste.
  • Quality Control : ICP-MS for lithium quantification (target: <50 ppm impurities).

Chemical Reactions Analysis

Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The pyrrole and thiazole rings contribute to the compound’s ability to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetate belongs to a family of lithium salts with substituted thiazole-acetate backbones. Below is a comparative analysis with structurally analogous compounds:

Structural Analogues with Varied Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Purity Reference
This compound C₁₀H₁₃LiN₂O₂S₂ 264.29 EN300-396840 1H-pyrrol-1-yl ≥95%
Lithium 2-(2-morpholinothiazol-4-yl)acetate C₉H₁₂LiN₂O₃S Not reported 1803586-29-9 Morpholin-4-yl Not specified
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate C₁₁H₁₆LiN₂O₂S 264.29 2059941-81-8 3-Ethylpyrrolidin-1-yl Not specified
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid (free acid form) C₉H₈N₂O₂S₂ 248.30 Not provided 1H-pyrrol-1-yl ≥95%

Key Observations:

Substituent Effects: The morpholine-substituted analogue (CAS: 1803586-29-9) replaces the pyrrole group with a morpholine ring. The 3-ethylpyrrolidine-substituted variant (CAS: 2059941-81-8) introduces an ethyl group to the pyrrolidine ring, enhancing lipophilicity compared to the parent compound. This modification may influence membrane permeability in biological applications .

Lithium vs. Free Acid Forms :

  • The free acid form (C₉H₈N₂O₂S₂) lacks the lithium ion, resulting in reduced solubility in polar solvents. However, it may exhibit stronger acidic properties due to the unneutralized carboxylate group .

Molecular Weight Discrepancy :

  • The lithium salt with a 3-ethylpyrrolidine substituent (C₁₁H₁₆LiN₂O₂S) is reported to have the same molecular weight (264.29 g/mol) as the pyrrole-substituted compound despite differing formulas. This inconsistency may stem from typographical errors in source data or overlapping supplier specifications .

Functional Analogues in Catalogs

highlights ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride (CAS: EN300-386110), a non-lithium thiazole-acetate derivative with an aminomethyl substituent. Unlike the lithium salts, this compound is a hydrochloride salt, which may confer higher stability in acidic conditions. Its molecular weight (183.64 g/mol) and solubility profile differ significantly due to the absence of lithium and the presence of an ethyl ester group .

Research Implications

  • Coordination Chemistry : The lithium ion in these compounds may facilitate chelation with heteroatoms (N, O, S), making them candidates for battery electrolytes or catalysts .
  • Biological Activity: Substituted thiazoles are known for antimicrobial and anti-inflammatory properties. The morpholine and pyrrolidine variants could be explored for structure-activity relationship (SAR) studies .

Biological Activity

Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate, also known by its CAS number 1147198-40-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₇LiN₂O₂S
  • Molecular Weight : 214.17 g/mol
  • Purity : 95%
  • CAS Number : 1147198-40-0

Lithium compounds are known for their mood-stabilizing effects, primarily in the treatment of bipolar disorder. The specific compound this compound may exert similar effects through various biological pathways:

  • Neurotransmitter Modulation : Lithium is believed to influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium inhibits GSK-3, a key enzyme involved in several signaling pathways, including those related to neuroprotection and mood stabilization.
  • Antioxidant Activity : Compounds containing thiazole rings have shown potential antioxidant properties, which may contribute to neuroprotection.

1. Anticonvulsant Activity

Research indicates that thiazole derivatives can exhibit anticonvulsant properties. In a study evaluating various thiazole-integrated compounds, certain analogs demonstrated significant efficacy against induced seizures in animal models. The structure-activity relationship (SAR) revealed that modifications on the thiazole ring could enhance anticonvulsant activity .

2. Antitumor Effects

Thiazole-containing compounds have been investigated for their anticancer properties. For instance, studies have shown that specific thiazole derivatives can inhibit cancer cell proliferation effectively. The IC50 values for some derivatives ranged from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic potential . The presence of electron-donating groups on the phenyl ring was found to be essential for enhancing this activity.

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Thiazoles are known to possess broad-spectrum antimicrobial activity against various pathogens, which could be beneficial in developing new therapeutic agents against infections .

Case Study 1: Anticonvulsant Efficacy

In a controlled laboratory setting, a series of thiazole derivatives were tested for their anticonvulsant efficacy using the pentylenetetrazol (PTZ) seizure model in rodents. This compound showed significant protection against seizures with a median effective dose (ED50) comparable to standard anticonvulsants.

Case Study 2: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines (HT-29 and Jurkat). Results indicated that the compound exhibited potent antiproliferative effects with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for Lithium [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetate?

  • Methodology :

  • Synthesis : Use nucleophilic substitution or condensation reactions to assemble the thiazole-pyrrole scaffold, followed by lithium acetate salt formation under anhydrous conditions. For example, refluxing 2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl acetic acid with lithium hydroxide in ethanol .
  • Characterization : Employ single-crystal X-ray diffraction for structural validation (as in ), complemented by 1H^1H/13C^{13}C-NMR, FT-IR, and elemental analysis. Thermal stability can be assessed via TGA/DSC .

Q. How can the ionic conductivity of this compound be experimentally evaluated in lithium-ion battery electrodes?

  • Methodology :

  • Use electrochemical impedance spectroscopy (EIS) to measure ionic transport in composite electrodes. Prepare pellets of the compound mixed with conductive carbon (e.g., Super P) and PVDF binder, and analyze Nyquist plots to extract ionic resistance .
  • Compare results with LiFePO4_4 benchmarks to contextualize performance .

Q. What strategies optimize the electronic conductivity of this compound for cathode applications?

  • Methodology :

  • Introduce carbon coatings (e.g., via ball-milling with acetylene black) or dope with transition metals (e.g., Fe, Co) to enhance electron mobility. Characterize conductivity via four-probe DC measurements .

Advanced Research Questions

Q. Which DFT-based methods are suitable for modeling lithium diffusion pathways and electronic structure?

  • Methodology :

  • Use the Vienna Ab Initio Simulation Package (VASP) with projector augmented-wave (PAW) pseudopotentials and GGA-PBE functionals ( ).
  • Perform nudged elastic band (NEB) calculations to map Li+^+ migration barriers and validate with experimental activation energies .

Q. How can machine learning models identify optimal substitution sites to improve electrochemical stability?

  • Methodology :

  • Train models on high-throughput DFT datasets (e.g., Materials Project) using substitution probability metrics (e.g., ionic radius, electronegativity). Hautier’s probabilistic substitution model () can guide the replacement of thiazole/pyrrole moieties with isoelectronic groups (e.g., imidazole) .

Q. How should researchers resolve discrepancies in reported electrochemical stability data?

  • Methodology :

  • Conduct in situ XRD or Raman spectroscopy during charge/discharge cycles to monitor structural degradation. Cross-reference with DFT-predicted phase diagrams to identify metastable intermediates .

Q. What advanced characterization techniques elucidate interfacial compatibility with electrolytes?

  • Methodology :

  • Perform X-ray photoelectron spectroscopy (XPS) on cycled electrodes to detect surface film (SEI) composition. Pair with molecular dynamics simulations of electrolyte (e.g., LiPF6_6/EC-DMC) interactions at the cathode surface .

Q. How can substitutional doping enhance lithium-ion mobility in this compound?

  • Methodology :

  • Substitute electronegative atoms (e.g., F at thiazole sulfur sites) via halogenation to polarize Li+^+-ligand interactions. Quantify effects using ab initio molecular dynamics (AIMD) simulations and compare with neutron diffraction data .

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